molecular formula C12H16N4O2S B6458124 N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549047-52-9

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No. B6458124
M. Wt: 280.35 g/mol
InChI Key: CCYZFLZLEIBMOD-UHFFFAOYSA-N
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Description

The compound “N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The pyridine ring is substituted at the 2-position with a cyanide group. The pyrrolidine ring is substituted at the 3-position with a methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings would likely contribute to the rigidity of the molecule, while the cyanide and methanesulfonamide groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The cyanide group is a strong nucleophile and could potentially participate in various substitution reactions. The methanesulfonamide group could also be reactive, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar cyanide and methanesulfonamide groups could affect its solubility in various solvents. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if it were highly reactive or toxic, it could pose a risk to health and safety. Proper precautions should be taken when handling such compounds .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a potential drug, further studies could be conducted to evaluate its efficacy and safety. Alternatively, if it were a synthetic intermediate, research could focus on optimizing its synthesis .

properties

IUPAC Name

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)11-6-7-16(9-11)12-5-3-4-10(8-13)14-12/h3-5,11H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYZFLZLEIBMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CC=CC(=N2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

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